4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine
描述
4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine is a bicyclic amine featuring a morpholine ring fused to a pyrrolidine moiety with stereospecific methyl substitution at the (2S,3S) positions. This compound’s stereochemistry and heterocyclic framework make it a candidate for applications in medicinal chemistry, particularly in targeting neurotransmitter transporters or as an intermediate in drug synthesis.
属性
IUPAC Name |
4-[(2S,3S)-2-methylpyrrolidin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8-9(2-3-10-8)11-4-6-12-7-5-11/h8-10H,2-7H2,1H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIFKQPBVWHIHZ-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCN1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . One common method starts from (2S,4R)-4-hydroxyproline, which is converted into the desired pyrrolidine derivative through a series of reactions including cyclization and reduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods may include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.
化学反应分析
Types of Reactions
4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
科学研究应用
4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which leads to changes in the biological activity of these proteins . This interaction is influenced by the stereochemistry of the molecule, which affects its binding mode and overall biological profile .
相似化合物的比较
Triazole-Morpholine Derivatives
Compounds such as 4-((4-methyl-5-(pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholine (12) and 4-((4-ethyl-5-(pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholine (13) (Evidences 1, 3, 4) share a morpholine core but differ in substituents.
| Parameter | Compound 12 | Compound 13 |
|---|---|---|
| Substituent | Methyl group on triazole | Ethyl group on triazole |
| Synthetic Yield | 90% | 91% |
| Melting Point | Not explicitly reported | 151–153°C |
| Purity (GC/MS) | 98.17% (retention time: 13.580 min) | Not explicitly reported |
| NMR Data | δ 2.52 (morpholine protons) | δ 1.41 (ethyl-CH3), 3.99 (CH2) |
These analogs demonstrate efficient microwave-assisted synthesis (800 W, 160°C) and high purity, validated via GC/MS and NMR. The ethyl-substituted derivative (13) shows slightly higher yield, suggesting steric or electronic effects influence reactivity .
Dibromoimidazole-Thiazole Morpholine Derivatives
VPC-14449 () was initially misassigned as 4-(4-(4,5-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine but corrected to 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine. The corrected structure exhibited distinct NMR spectral data, underscoring the criticality of substituent positioning for spectroscopic identification and biological activity. This highlights the importance of precise synthesis protocols for morpholine-containing compounds .
Reboxetine Analogs with (2S,3S) Configuration
Carbon-11-labeled analogs like (2S,3S)-2-[α-(2-methoxyphenylthio)phenylmethyl]morpholine (4) () share the (2S,3S) stereochemistry and target neurotransmitter transporters. Key findings:
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | PET Imaging Specificity |
|---|---|---|---|---|
| 4 | 0.6 | 120 | 380 | High (NET-rich regions) |
These analogs exhibit rapid brain uptake in primates (peak at 22.5–60 min) and NET-specific binding, validated via desipramine blocking studies. The (2S,3S) configuration correlates with enhanced NET selectivity, suggesting similar stereochemical advantages for 4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine .
Pyrimidine and Pyridine Derivatives
4-(4,6-Dichloropyrimidin-2-yl)morpholine () is used in pharmaceuticals and agrochemicals. Its handling protocols (gloves, goggles) and applications in organic synthesis provide a template for safety and utility comparisons.
Patent Intermediates
Compounds like 2-chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () and 2-[(3R)-3-methylmorpholin-4-yl]-1,7-naphthyridine derivatives () emphasize morpholine’s role in kinase inhibitors or antiviral agents. Their synthesis via traditional methods (e.g., potassium carbonate/acetonitrile) contrasts with microwave-assisted routes, suggesting context-dependent optimization .
Key Takeaways
- Stereochemistry Matters : The (2S,3S) configuration in reboxetine analogs enhances NET specificity, a likely advantage for the target compound .
- Synthetic Efficiency : Microwave-assisted methods yield high-purity morpholine derivatives (>90%), though substituents impact reaction dynamics .
- Structural Precision: Minor changes (e.g., bromine position in VPC-14449) significantly alter spectroscopic profiles and biological activity .
- Diverse Applications : Morpholine derivatives span neurotransmitter modulation, agrochemicals, and drug intermediates, suggesting broad utility for 4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine .
生物活性
The compound 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenoxypropan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, highlighting its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O2 |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 2309190-02-9 |
| IUPAC Name | 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenoxypropan-1-one |
The presence of an imidazole ring and a bicyclic structure contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Anticancer Properties: The compound has demonstrated significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Activity: Related compounds show potential against fungal infections, particularly Candida species.
- Neuroactive Properties: The azabicyclo structure may contribute to neuropharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes:
- Cell Cycle Arrest:
-
Cell Migration Inhibition:
- The compound has been reported to inhibit cell migration in various cancer cell lines, further supporting its potential as an anticancer agent.
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of a structurally similar compound against LoVo cells, reporting an IC50 value of 0.02 μM. The compound exhibited significant Hsp90α inhibitory activity (IC50 = 0.71 nM), indicating its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Effects
Research on imidazole derivatives revealed promising antifungal activities against Candida species, suggesting that modifications in the side chains could enhance efficacy against resistant strains.
常见问题
Q. What are the established synthetic routes for 4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine, and how can reaction conditions be optimized for yield and stereochemical purity?
The synthesis typically involves nucleophilic substitution or catalytic hydrogenation to assemble the pyrrolidine and morpholine rings. Key steps include:
- Chiral induction : Use of chiral auxiliaries or asymmetric catalysis to control stereochemistry at the (2S,3S) centers. For example, enantioselective hydrogenation of pyrrolidine precursors with Ru-BINAP catalysts can achieve >90% enantiomeric excess .
- Optimization : Temperature control (e.g., 0–25°C for nitro group reduction) and solvent selection (e.g., THF for improved solubility) enhance yield. LCMS and NMR monitoring at intermediate stages ensure reaction progression .
Q. How is the stereochemical configuration of 4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine confirmed experimentally?
- NMR spectroscopy : Coupling constants (e.g., J = 6.44 Hz in ^1H NMR) and NOE experiments differentiate axial/equatorial substituents on the pyrrolidine ring .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for related pyrrolidine derivatives (e.g., (2S,3R,4R,5R)-pyrrolidine analogs) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA, with mobile phases of hexane/isopropanol (90:10) .
Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 254 nm assess purity (>98%) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 208) and fragmentation patterns .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, with decomposition temperatures >200°C indicating suitability for long-term storage .
Q. What are the key challenges in scaling up the synthesis while maintaining stereochemical fidelity?
- Racemization : Mitigated by low-temperature reactions (<0°C) and avoiding strong acids/bases during workup .
- Catalyst efficiency : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) enable recycling and reduce costs .
- Purification : Simulated moving bed (SMB) chromatography improves separation of stereoisomers at multi-gram scales .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Pharmacokinetic profiling : Plasma protein binding assays (e.g., equilibrium dialysis) and liver microsome stability tests identify metabolic liabilities. For example, cytochrome P450-mediated oxidation may reduce bioavailability in vivo .
- Metabolite identification : LC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) that contribute to off-target effects .
- Tissue distribution studies : Radiolabeled analogs (e.g., ¹⁴C-labeled compound) track accumulation in target organs .
Q. How do modifications to the morpholine or pyrrolidine rings influence binding affinity to target enzymes?
- Morpholine ring : Introducing electron-withdrawing groups (e.g., -CF₃) enhances hydrogen bonding with catalytic residues in enzymes like kinases. For example, fluorinated analogs show 10-fold higher IC₅₀ values .
- Pyrrolidine methyl groups : (2S,3S)-methyl configuration optimizes van der Waals interactions in hydrophobic binding pockets, as shown in molecular docking studies with protease targets .
Q. What computational methods predict interaction mechanisms between this compound and biological targets?
- Molecular dynamics (MD) simulations : GROMACS or AMBER software models binding stability over 100-ns trajectories, highlighting critical residue interactions (e.g., Asp189 in trypsin-like proteases) .
- QSAR models : 3D descriptors (e.g., CoMFA) correlate substituent electronegativity with inhibitory activity (R² > 0.85) .
Q. How does the presence of stereochemical centers impact pharmacokinetic properties?
- Enantiomer-specific metabolism : (2S,3S)-isomers exhibit slower clearance in rat hepatocyte assays compared to (2R,3R)-forms due to steric hindrance of oxidative enzymes .
- Tissue penetration : Chirality influences passive diffusion across blood-brain barrier (BBB), with logP values differing by 0.5 units between enantiomers .
Q. What experimental approaches elucidate metabolic pathways in mammalian systems?
Q. How do structural analogs with halogen substitutions compare in receptor selectivity?
- Fluorine vs. chlorine : 2-Fluorophenyl analogs (e.g., [(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol) show 3-fold higher selectivity for serotonin receptors over dopamine receptors due to reduced steric bulk .
- Iodine substitutions : 5-Iodo-pyridinyl derivatives exhibit enhanced π-stacking in DNA intercalation assays, as shown in UV-Vis binding studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
